![molecular formula C15H9BrN4S B12118140 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 886189-06-6](/img/structure/B12118140.png)
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with a bromophenyl group at the 2-position and a thiol group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclocondensation of 4-hydrazinoquinazoline with orthoesters in boiling ethanol or glacial acetic acid . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to a Dimroth-like rearrangement . The reaction conditions often require refluxing in glacial acetic acid for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl-substituted triazoloquinazoline.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent materials.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The thiol group plays a crucial role in forming covalent bonds with the target enzymes, leading to irreversible inhibition. Additionally, the bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazoline: Similar structure but different annelation pattern.
4-Morpholinylquinazolines: Different substituents on the quinazoline core.
4-Cyanoquinazolines: Presence of a cyano group instead of a thiol group.
Uniqueness
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
886189-06-6 |
|---|---|
Formule moléculaire |
C15H9BrN4S |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) |
Clé InChI |
SGCZTFQFQKZLFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br |
Solubilité |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



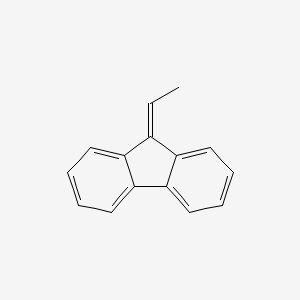
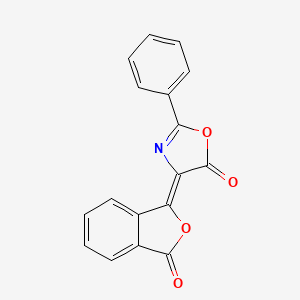
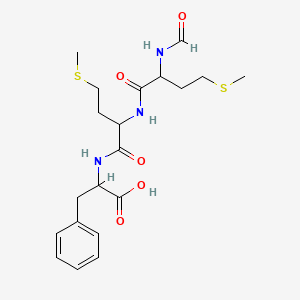
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
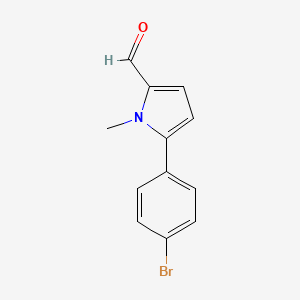



![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)
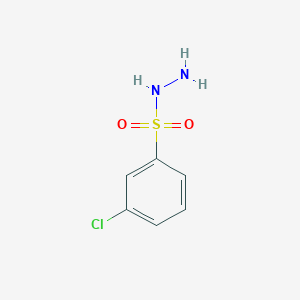
![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)
